Scientific Field: Organic Chemistry
Application Summary: 4-Methoxyphenol may be used in the synthesis of butylated hydroxy anisoles.
Methods of Application: This involves alkylation with methyl tert-butyl ether over a non-zeolitic solid acidic catalyst.
Results or Outcomes: This process is eco-friendly when compared to the Friedel-Crafts alkylation reaction.
Application Summary: 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone.
Methods of Application: The formation of these compounds depends on the reaction conditions.
Results or Outcomes: The ratios of 2-nitro-4-methoxyphenol and benzoquinone formed vary depending on the reaction conditions.
Scientific Field: Pharmaceutical Chemistry
Application Summary: 4-Methoxyphenol can be used as a building block in designing β-cyclodextrin 4-methoxyphenol conjugates.
Methods of Application: These conjugates can be potential ligands for drug complexation.
Scientific Field: Agricultural Chemistry
Application Summary: Methoxyphenone, specifically 3,3′-Dimethyl-4-methoxybenzophenone, is used as an analytical standard in pesticides.
Scientific Field: Health Science
Application Summary: Polyphenols, a group which includes 4-Methoxyphenol, have been used in treatment for some health disorders due to their diverse health promoting properties.
Methods of Application: These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity.
Results or Outcomes: The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative properties.
Application Summary: 4-Methoxyphenol can be used as a building block in organic synthesis.
Methoxyphenone, also known as 4-methoxyphenol or p-methoxyphenol, is an organic compound characterized by a methoxy group attached to a phenolic structure. Its molecular formula is and it has a molecular weight of approximately 124.15 g/mol. The compound appears as colorless to amber crystals or a liquid, with a melting point around 28°C (82.4°F) and a boiling point between 399°F and 403°F. Methoxyphenone is slightly soluble in water but readily soluble in aqueous sodium hydroxide, making it useful in various chemical applications .
Several methods exist for synthesizing methoxyphenone:
textC_6H_5OH + CH_3I \rightarrow C_6H_5OCH_3 + HI
Interaction studies have shown that methoxyphenone can react with various radicals, impacting its stability and reactivity under different environmental conditions. For instance, it interacts with hydroxyl radicals and chlorine atoms, leading to significant atmospheric lifetimes that influence its behavior in environmental contexts . Additionally, studies indicate potential interactions with other biological molecules that could affect its pharmacological efficacy .
Methoxyphenone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
3-Methoxyphenol | Different position of the methoxy group; used mainly as a flavoring agent. | |
4-Methoxyacetophenone | Contains an acetophenone structure; used primarily in fragrances. | |
Guaiacol | Contains two hydroxyl groups; known for its use in medicinal applications. |
Methoxyphenone stands out due to its specific positioning of the methoxy group and its diverse applications across pharmaceuticals, cosmetics, and industrial products .